An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-indole: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-indole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Arylindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Among its many derivatives, the 2-arylindole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide focuses on a specific, yet highly significant, member of this class: 2-(3-bromophenyl)-1H-indole. The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making it an invaluable building block in the synthesis of complex molecules and potential therapeutic agents. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a particular emphasis on its relevance in drug discovery.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of 2-(3-bromophenyl)-1H-indole lies in a thorough characterization of its molecular architecture and physical attributes.
Structural Elucidation
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Caption: 2D structure of 2-(3-bromophenyl)-1H-indole.
Physicochemical Data
A summary of the key physicochemical properties of 2-(3-bromophenyl)-1H-indole is presented in the table below. It is important to note that much of the publicly available data is computationally predicted.[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN | PubChem[3] |
| Molecular Weight | 272.14 g/mol | PubChem[3] |
| IUPAC Name | 2-(3-bromophenyl)-1H-indole | PubChem[3] |
| CAS Number | 93716-78-0 | - |
| XLogP3 | 4.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Note: Experimental data for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Characterization
The precise identification and purity assessment of 2-(3-bromophenyl)-1H-indole relies on a combination of spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not available, the expected spectral features can be inferred from the analysis of its constituent parts and related analogs.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the bromophenyl ring. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region will display a complex pattern of multiplets corresponding to the protons on both aromatic systems.
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¹³C NMR: The carbon NMR spectrum will exhibit signals for all 14 carbon atoms. The carbons attached to the nitrogen and bromine atoms will have characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the indole amine, typically in the region of 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br and cleavage of the bond between the two ring systems.
Section 2: Synthetic Strategies
The synthesis of 2-arylindoles is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4] To synthesize 2-(3-bromophenyl)-1H-indole via this method, one would react phenylhydrazine with 3-bromoacetophenone to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.
Conceptual Workflow: Fischer Indole Synthesis
Caption: Conceptual workflow of the Fischer Indole Synthesis.
Protocol: General Procedure for Fischer Indole Synthesis
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Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-bromoacetophenone (1.0 eq). The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.
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Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. The reaction is then heated to a temperature ranging from 80 °C to 200 °C, depending on the chosen catalyst and substrates.
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Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Disclaimer: This is a generalized protocol. Specific reaction conditions should be optimized for the synthesis of 2-(3-bromophenyl)-1H-indole.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods provide a highly modular and efficient approach to 2-arylindoles.
The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of 2-(3-bromophenyl)-1H-indole, two main strategies can be envisioned:
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Strategy A: Coupling of 2-iodo- or 2-bromoindole with 3-bromophenylboronic acid.
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Strategy B: Coupling of 2-indolylboronic acid with 1,3-dibromobenzene.
Conceptual Workflow: Suzuki Coupling
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base.[6] To synthesize 2-(3-bromophenyl)-1H-indole using this method, one could perform an intramolecular Heck reaction of a suitably substituted aniline precursor.
Section 3: Chemical Reactivity and Derivatization
The chemical reactivity of 2-(3-bromophenyl)-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the electrophilic carbon-bromine bond on the phenyl ring. This dual reactivity makes it a versatile platform for generating diverse chemical libraries.
Reactions at the Indole Nitrogen
The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion can then be alkylated or acylated to introduce various substituents at the N-1 position. N-alkylation is a common strategy to modulate the biological activity of indole-based compounds.
Electrophilic Substitution on the Indole Ring
The indole ring is susceptible to electrophilic attack, with the C-3 position being the most reactive. Reactions such as Vilsmeier-Haack formylation or Mannich reactions can be employed to introduce functional groups at this position.
Cross-Coupling Reactions at the C-Br Bond
The bromine atom on the phenyl ring serves as a valuable functional handle for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the meta-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies. Common reactions include:
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Suzuki Coupling: To introduce new aryl or vinyl groups.
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Sonogashira Coupling: To introduce alkyne moieties.
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Buchwald-Hartwig Amination: To form new C-N bonds.
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Heck Coupling: To introduce alkene functionalities.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The 2-phenylindole scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities. While specific data for 2-(3-bromophenyl)-1H-indole is limited, the general class of 2-phenylindoles has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous 2-phenylindole derivatives have demonstrated potent anticancer activity through various mechanisms.[7]
-
Tubulin Polymerization Inhibition: Many 2-phenylindoles act as microtubule-targeting agents, binding to the colchicine binding site on tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
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Estrogen Receptor Modulation: A significant number of 2-phenylindoles act as selective estrogen receptor modulators (SERMs).[8] They can exhibit either agonist or antagonist activity depending on the tissue type, making them promising candidates for the treatment of hormone-dependent breast cancers.
Signaling Pathway: Apoptosis Induction by 2-Phenylindoles
Caption: Simplified pathway of apoptosis induction by tubulin-inhibiting 2-phenylindoles.
Other Therapeutic Areas
Beyond oncology, 2-phenylindole derivatives have been investigated for a range of other biological activities, including:
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Antimicrobial
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Anti-inflammatory
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Neuroprotective
The diverse biological profile of the 2-phenylindole scaffold underscores its importance in modern drug discovery.
Conclusion
2-(3-bromophenyl)-1H-indole is a molecule of significant interest to medicinal chemists and drug discovery scientists. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple points for chemical modification. The inherent biological activity of the 2-phenylindole core, combined with the versatility of the bromo-substituent, makes this compound a valuable starting point for the development of novel therapeutic agents. Further research to elucidate the specific biological activities and SAR of derivatives of 2-(3-bromophenyl)-1H-indole is warranted and holds the potential to yield new and effective treatments for a variety of diseases.
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